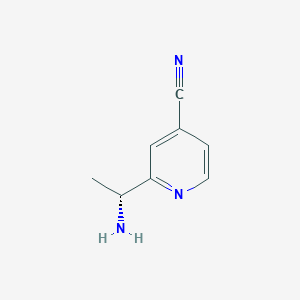
(R)-2-(1-Aminoethyl)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyridine ring substituted with an aminoethyl group at the 2-position and a carbonitrile group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile can be achieved through multicomponent reactions. One efficient method involves the reaction of acetophenone, malononitrile, triethoxymethane, and different primary amines using mesoporous catalysts . This approach is advantageous due to its high product yields and the reusability of the catalysts without losing their catalytic activity .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high purity and yield. The use of environmentally friendly catalysts and green chemistry principles is emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and nitrile groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include substituted pyridines, primary amines, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile include other nitrogen-containing heterocycles such as pyrimidines and pyrazoles .
Uniqueness
What sets 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-4-7(5-9)2-3-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1 |
InChIキー |
XMFZFNMSHBTSHV-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=NC=CC(=C1)C#N)N |
正規SMILES |
CC(C1=NC=CC(=C1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
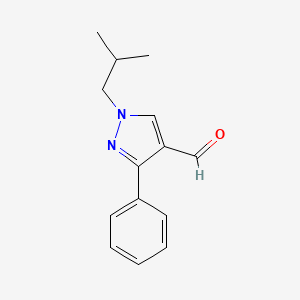

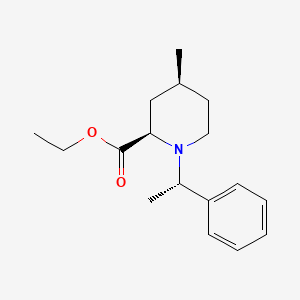
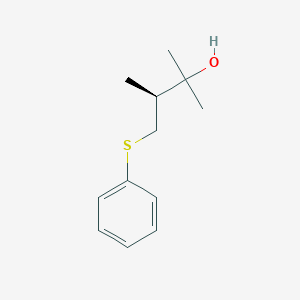
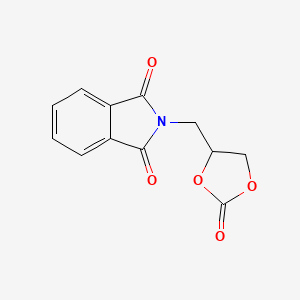
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
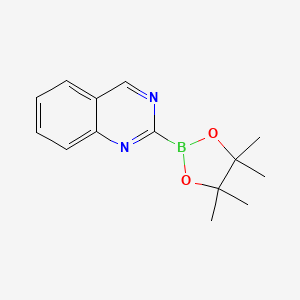
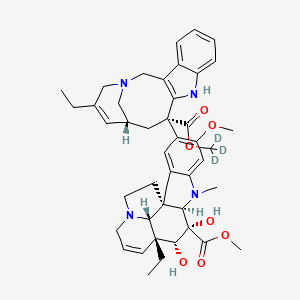
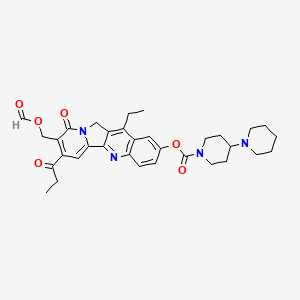
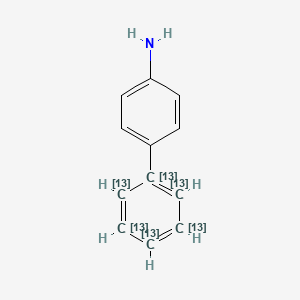
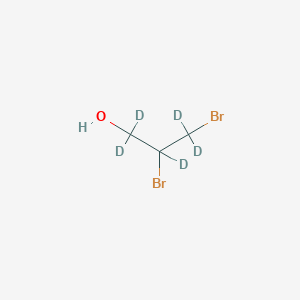
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)
